N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide
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Overview
Description
N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-5-[(2-NITROPHENOXY)METHYL]-2-FURAMIDE is a complex organic compound that features a pyrazole ring, a nitrophenoxy group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-5-[(2-NITROPHENOXY)METHYL]-2-FURAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring through cyclocondensation reactions involving hydrazines and 1,3-diketones . The nitrophenoxy group can be introduced via nucleophilic aromatic substitution reactions . The final step often involves coupling the pyrazole and nitrophenoxy intermediates with a furan derivative under specific conditions such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-5-[(2-NITROPHENOXY)METHYL]-2-FURAMIDE undergoes various chemical reactions including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are used under acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, amines, and nitro derivatives .
Scientific Research Applications
N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-5-[(2-NITROPHENOXY)METHYL]-2-FURAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and agrochemicals
Mechanism of Action
The mechanism by which N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-5-[(2-NITROPHENOXY)METHYL]-2-FURAMIDE exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The nitrophenoxy group is particularly important for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Known for their broad range of biological activities.
Pyrazole derivatives: Similar in structure but may have different functional groups leading to varied biological activities.
Uniqueness
N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-5-[(2-NITROPHENOXY)METHYL]-2-FURAMIDE is unique due to its combination of a pyrazole ring, nitrophenoxy group, and furan ring, which confer specific chemical and biological properties not found in other similar compounds .
Properties
Molecular Formula |
C19H20N4O5 |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methyl-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H20N4O5/c1-13-14(10-20-22(13)3)11-21(2)19(24)18-9-8-15(28-18)12-27-17-7-5-4-6-16(17)23(25)26/h4-10H,11-12H2,1-3H3 |
InChI Key |
OBYUMKVWHPMMHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CN(C)C(=O)C2=CC=C(O2)COC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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